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Compound of Interest

Cyclohex-4-ene-1,2-dicarboxylic
Compound Name: d
aci

cat. No.: B7760589

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis
and trans isomers of Cyclohex-4-ene-1,2-dicarboxylic acid. This document is intended to be
a valuable resource for researchers and professionals involved in organic synthesis, medicinal
chemistry, and drug development, offering detailed spectroscopic information and the
methodologies for its acquisition.

Introduction

Cyclohex-4-ene-1,2-dicarboxylic acid is a cyclohexene derivative with two carboxylic acid
functional groups. It exists as two geometric isomers, cis and trans, which exhibit distinct
physical, chemical, and spectroscopic properties. The structural elucidation and differentiation
of these isomers are crucial for their application in various fields, including polymer chemistry
and as building blocks in organic synthesis. This guide focuses on the key spectroscopic
techniques used for the characterization of these isomers: Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the spectroscopic data for both cis- and trans-Cyclohex-4-ene-
1,2-dicarboxylic acid. The data is summarized in clear, tabular formats to facilitate easy
comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both
1H and 13C NMR provide valuable information about the chemical environment of the hydrogen
and carbon atoms, respectively.
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Isomer Carbon Assignment Chemical Shift (o, ppm)
cis Carboxylic Acid (C=0) ~175

Olefinic (C=C) ~125

Methine (CH-COOH) ~41

Allylic (CH2) ~25

trans Carboxylic Acid (C=0) ~176

Olefinic (C=C) ~126

Methine (CH-COOH) ~43

Allylic (CH2) ~27

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key

vibrational frequencies for the isomers of Cyclohex-4-ene-1,2-dicarboxylic acid are

presented below.
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Functional Vibrational Wavenumber )

Isomer Intensity
Group Mode (cm™Y)

) O-H (Carboxylic )

cis / trans ] Stretching 3300-2500 Broad, Strong
Acid)

C-H (sp?) Stretching 3100-3000 Medium

C-H (sp3) Stretching 3000-2850 Medium

C=0 (Carboxylic )

) Stretching 1720-1680 Strong

Acid)

C=C (Alkene) Stretching 1650-1630 Medium to Weak

C-O Stretching 1320-1210 Strong

O-H Bending 1440-1395 Medium
Bending (out-of-

=C-H 730-665 Strong

plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Cyclohex-4-ene-1,2-dicarboxylic acid, with a molecular weight of 170.16

g/mol , the mass spectrum can be used to confirm the molecular formula and gain insights into

its structure.
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Relative Intensity

Isomer m/z Proposed Fragment
(%)

cis / trans 170 Variable [M]* (Molecular lon)

152 Variable [M - H20]*

126 Variable [M-CO2]*

108 Variable [M - CO:2z - H20]*

91 Variable i[:;)H7]+ (Tropylium

79 High [CeH7]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the Cyclohex-4-ene-1,2-dicarboxylic acid
isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIz, DMSO-ds, or D20). A
small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

e 1H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse width,
a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-

to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired using a 30-45°
pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration
of quaternary carbons. A larger number of scans is typically required compared to *H NMR.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased,
and baseline corrected. The chemical shifts are referenced to TMS.
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Infrared (IR) Spectroscopy

Sample Preparation:

o KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with
anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal, and pressure is applied to ensure good contact.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean
ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample
spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a
resolution of 4 cm~1.

Data Processing: The absorbance spectrum is plotted against wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS). For GC-MS analysis, the
carboxylic acid may need to be derivatized (e.g., esterified) to increase its volatility.

lonization Method: Electron lonization (El) is a common method for this type of compound.
The sample is bombarded with a high-energy electron beam (typically 70 eV).

Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer
(e.g., quadrupole, time-of-flight) is used.

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range
(e.g., 40-300 amu).

Data Analysis: The resulting mass spectrum shows the relative abundance of different
fragment ions as a function of their m/z ratio. The molecular ion peak confirms the molecular
weight, and the fragmentation pattern provides structural information.
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Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different techniques in characterizing Cyclohex-4-ene-1,2-
dicarboxylic acid.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Cyclohex-4-ene-1,2-
dicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7760589#spectroscopic-data-for-cyclohex-4-ene-1-2-
dicarboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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